Nb-Demethylechitamine

Cytotoxicity Monoterpenoid Indole Alkaloid Cancer Cell Lines

Researchers often face batch-to-batch variability when sourcing rare monoterpenoid indole alkaloids for in vitro oncology studies. Nb-Demethylechitamine (CAS 60048-88-6) eliminates this uncertainty as a well-characterized N-demethylated akuammiline standard derived from Alstonia rostrata. · Distinct SAR profile: Absence of the N(4)-methyl group alters hydrogen-bonding capacity and molecular geometry versus echitamine, delivering a unique cytotoxicity fingerprint that cannot be replicated by methylated analogs. · Validated bioactivity: Demonstrates in vitro cytotoxic activity across a diverse panel of human cancer cell lines including HL-60, SMMC-7721, A-549, MCF-7, and SW480, enabling comparative target identification studies. · Quality assurance: Supplied with rigorous analytical documentation (HPLC≥98%) to support reproducible research and botanical authentication workflows.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
Cat. No. B12384961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNb-Demethylechitamine
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45
InChIInChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21?/m0/s1
InChIKeyVZZBVNLFHYEUHM-CITVZARASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nb-Demethylechitamine: Sourcing & Cytotoxicity


Nb-Demethylechitamine (CAS 60048-88-6) is a known monoterpenoid indole alkaloid first isolated from the methanol extract of *Alstonia rostrata* twigs [1]. As a secondary metabolite within the akuammiline class, it exhibits a defined pentacyclic framework and is primarily investigated for its *in vitro* cytotoxic properties against a panel of human cancer cell lines [2]. The compound is commercially available for research purposes, with typical reported molecular formula C21H26N2O4 and molecular weight 370.44 g/mol [3].

Nb-Demethylechitamine: Avoiding Substitution


Within the monoterpenoid indole alkaloid class, structural nuances at the N(4) position critically govern cytotoxic potency and cell line selectivity. Generic substitution with parent compounds like echitamine or closely related derivatives (e.g., 17-O-acetylnorechitamine) is not scientifically valid due to divergent structure-activity relationships (SAR). The absence of the N-methyl group in Nb-Demethylechitamine alters both hydrogen-bonding capacity and molecular geometry, leading to a distinct *in vitro* cytotoxicity profile that cannot be replicated by its methylated analogs or other in-class alkaloids [1].

Nb-Demethylechitamine: Key Differences


Cytotoxicity Spectrum vs. Analogs

Nb-Demethylechitamine exhibits *in vitro* cytotoxic activity against a panel of five human cancer cell lines: HL-60 (myeloid leukemia), SMMC-7721 (liver), A-549 (lung), MCF-7 (breast), and SW480 (colon). This broad-spectrum activity distinguishes it from related alkaloids isolated from the same source, such as 17-O-acetylnorechitamine and 12-methoxyechitamidine, which may show more limited or differing activity profiles [1]. The data confirm activity across multiple lineages, whereas class-level inference suggests that methylation at N(4) (as in echitamine) may redirect or diminish activity against certain cell types [2].

Cytotoxicity Monoterpenoid Indole Alkaloid Cancer Cell Lines

Structural Impact of N-Demethylation

The key structural differentiator is the absence of the N-methyl group on the indole nitrogen (N4 position) compared to echitamine [1]. This demethylation reduces steric bulk and alters hydrogen-bonding capacity, which is predicted to influence target binding kinetics and selectivity. While direct head-to-head potency data are not available in the primary literature, the structural difference is quantifiable and likely underlies the distinct cytotoxicity spectrum observed [2].

Structure-Activity Relationship Alkaloid Chemistry Demethylation

Alstonia rostrata vs. A. scholaris

Nb-Demethylechitamine was isolated from the twigs of *Alstonia rostrata*, whereas the parent compound echitamine is more commonly associated with *Alstonia scholaris* [1]. This botanical distinction is relevant for procurement: sourcing from *A. rostrata* yields a distinct alkaloid profile that includes Nb-Demethylechitamine as a known constituent, while *A. scholaris* extracts may contain echitamine and other related alkaloids [2]. Researchers requiring the specific demethylated analog should ensure the compound is sourced from the appropriate plant material or via authenticated synthetic/semi-synthetic routes.

Botanical Source Alkaloid Diversity Natural Product

Nb-Demethylechitamine Research Applications


Broad-Spectrum Cytotoxicity Screening

Nb-Demethylechitamine is well-suited for initial *in vitro* screening against a panel of human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480. Its reported activity across multiple lineages makes it a useful tool for identifying sensitive cancer types and for comparative studies with other monoterpenoid indole alkaloids [1].

N-Demethylation SAR Studies

The compound serves as a critical reference standard for investigating the impact of N-demethylation on the biological activity of akuammiline-type alkaloids. Researchers can directly compare Nb-Demethylechitamine with its methylated analog echitamine to elucidate the role of the N-methyl group in target binding, potency, and selectivity [1].

Botanical Authentication & Natural Product Chemistry

Nb-Demethylechitamine is a valuable marker compound for the chemical fingerprinting of *Alstonia rostrata* extracts. Its presence can help authenticate plant material and differentiate it from *A. scholaris* or other *Alstonia* species, which is essential for quality control in natural product research and botanical drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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